2-oxo-3H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboxylic acid group at the third position and a keto group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester using hydrochloric acid . Another approach involves the ester hydrolysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters .
Industrial Production Methods: Industrial production methods for this compound often rely on the availability of intermediate derivatives from the chemical industry. The synthesis of amide derivatives and subsequent chemical transformations are common practices . High-temperature transesterification and other specialized methods may also be employed, although they are characterized by lower yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-3H-quinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its high reactivity towards N-nucleophiles .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine in glacial acetic acid can be used.
Reduction: Reduction reactions may involve hydrazine hydrate for the formation of corresponding derivatives.
Substitution: Substitution reactions often utilize ethyl 3-aryl-2-cyanoacrylates and other similar reagents.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxy-1H-quinolin-2-one and 5-aminodihydropyrazol-3-one derivatives .
Wissenschaftliche Forschungsanwendungen
2-Oxo-3H-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and fused ring systems.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: It is used in drug development for its potential therapeutic effects against various diseases, including cancer and bacterial infections
Wirkmechanismus
The mechanism of action of 2-oxo-3H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce apoptosis in cancer cells by causing mitochondrial dysfunction . Additionally, it can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are potent inhibitors of acetylcholinesterase and have applications in treating Alzheimer’s disease.
Oxolinic Acid: This compound is another quinoline derivative with antimicrobial properties.
Uniqueness: 2-Oxo-3H-quinoline-3-carboxylic acid is unique due to its specific structural features and the diverse range of reactions it can undergo. Its high reactivity towards N-nucleophiles and stability under various conditions make it a valuable compound for both research and industrial applications .
Eigenschaften
Molekularformel |
C10H7NO3 |
---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,7H,(H,13,14) |
InChI-Schlüssel |
FCQKAQLFKICHQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.